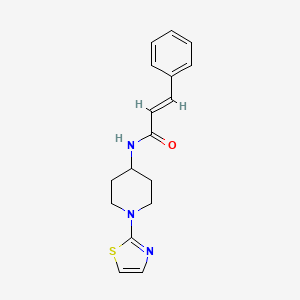

N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide

Descripción general

Descripción

N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide: is an organic compound that features a thiazole ring, a piperidine ring, and a cinnamamide moiety

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways, again depending on the specific biological activity they exhibit .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes .

Cellular Effects

Some thiazole derivatives have demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.

Formation of Cinnamamide Moiety: The cinnamamide moiety is introduced through the reaction of cinnamic acid or its derivatives with amines.

Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the cinnamamide moiety, converting the double bond to a single bond, or at the thiazole ring, reducing it to a thiazolidine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced cinnamamide or thiazolidine derivatives.

Substitution: Substituted thiazole or piperidine derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of compounds containing thiazole moieties. For instance, derivatives of thiazole have shown significant activity against various bacterial strains. A notable study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which demonstrated potent antibacterial effects when used in conjunction with cell-penetrating peptides like octaarginine. These compounds were effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as hybrid antimicrobials .

| Compound | Activity | Bacterial Strains Tested |

|---|---|---|

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Potent | E. coli, Staphylococcus aureus |

| Octaarginine conjugate | Enhanced | E. coli, Klebsiella pneumoniae |

The mechanism of action is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria, leading to a bacteriostatic effect .

Anticancer Properties

N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide derivatives have been investigated for their anticancer potential. Thiadiazole derivatives, closely related to thiazole compounds, have shown promising results against various cancer cell lines. A review highlighted that certain thiadiazole derivatives exhibited IC50 values in the range of 0.74–10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .

| Compound Type | Cancer Cell Line | IC50 Value (μg/mL) |

|---|---|---|

| Thiadiazole Derivative | HCT116 | 3.29 |

| Thiadiazole Derivative | H460 | 10.0 |

| Thiadiazole Derivative | MCF-7 | Varies |

These compounds exhibit antiproliferative activities through mechanisms such as apoptosis induction and cell cycle arrest, making them candidates for further development in cancer therapeutics .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. A study focused on novel cinnamamide-piperidine derivatives indicated significant neuroprotective effects, suggesting their potential role in treating neurodegenerative diseases . The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.

| Compound | Neuroprotective Effect | Mechanism |

|---|---|---|

| Cinnamamide-Piperidine Derivative | Significant | Modulation of neurotransmitter systems |

Comparación Con Compuestos Similares

- N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

- N-(1-(thiazol-2-yl)piperidin-4-yl)phenylacetamide

- N-(1-(thiazol-2-yl)piperidin-4-yl)nicotinamide

Comparison: N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide is unique due to the presence of the cinnamamide moiety, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Actividad Biológica

N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in drug development.

This compound is synthesized through a multi-step process that includes the formation of thiazole and piperidine rings, followed by coupling these structures with a cinnamamide moiety. The synthesis typically involves:

- Thiazole Ring Formation : Achieved via Hantzsch thiazole synthesis, involving α-haloketones and thioamides.

- Piperidine Ring Formation : Can be synthesized through hydrogenation of pyridine or cyclization of appropriate precursors.

- Coupling : Thiazole and piperidine rings are linked through nucleophilic substitution.

- Cinnamamide Moiety Introduction : This is done by reacting cinnamic acid derivatives with amines .

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests a potential for developing new antibiotics based on this compound .

Antifungal Activity

The antifungal properties are also noteworthy, with studies indicating that thiazole-containing compounds can inhibit fungal growth effectively. The specific mechanisms often involve disrupting cell wall synthesis or interfering with metabolic pathways in fungi .

Anticancer Activity

Numerous studies have focused on the anticancer properties of this compound. For example:

- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values reported for these activities range significantly, indicating varying potency depending on structural modifications .

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA alkylation or inhibition of key enzymes involved in cell proliferation .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. Molecular docking studies have suggested that the compound interacts with specific targets involved in cell signaling pathways associated with cancer progression and microbial resistance .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Efficacy : A study evaluated the compound's efficacy against lung and breast cancer cells, demonstrating significant tumor growth inhibition compared to control treatments .

- Combination Therapies : Research has explored the use of this compound in combination with other therapeutic agents to enhance its efficacy against resistant bacterial strains and cancer cells .

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c21-16(7-6-14-4-2-1-3-5-14)19-15-8-11-20(12-9-15)17-18-10-13-22-17/h1-7,10,13,15H,8-9,11-12H2,(H,19,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZXDRJLBNYDPX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C=CC2=CC=CC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.